3-(Dodecylthio)propionic acid
Overview
Description
Synthesis Analysis
- Synthesis Techniques : Synthesis of related compounds involves processes like cleavable protein cross-linking reagents synthesis, which details the creation of compounds that can quantitatively acylate primary and secondary aliphatic amino groups in organic or aqueous media (Lomant & Fairbanks, 1976). Another method includes the one-pot three-component synthesis approach, as seen in the creation of spirooxindole-pyrimidine derivatives using dodecyl benzenesulfonic acid (Jia Deng et al., 2012).
Molecular Structure Analysis
- Molecular Structure Insights : The molecular structure of similar compounds is often analyzed using techniques such as nuclear magnetic resonance, as seen in the study of poly(3-dodecylthiophene) (Masa-aki Sato & H. Morii, 1991). This kind of analysis can reveal details about the sequences and end-group compositions of the compound.
Chemical Reactions and Properties
- Reactivity and Interactions : Understanding the reactivity of compounds like 3-(Dodecylthio)propionic acid can involve studying their participation in various chemical reactions. For instance, the synthesis of 3,4-dihydropyrimidin-2-ones using dodecyl sulfonic acid demonstrates the catalyst's role in specific chemical reactions (Sharma et al., 2007).
Scientific Research Applications
Propionic Acid Extraction and Recovery : Propionic acid, closely related to 3-(Dodecylthio)propionic acid, is important in chemical industries. Studies on its extraction from aqueous waste streams and fermentation broth are significant. The research explores reactive extraction using various extractants and diluents, providing insights for designing extraction processes for propionic acid recovery (Keshav et al., 2009).
Microbial Production : Propionic acid is valuable in the food industry and has applications in cosmetics, plastics, and pharmaceuticals. The review details metabolic pathways for microbial production of propionate, suggesting the potential for future market applications (Gonzalez-Garcia et al., 2017).
Supramolecular Dendrimers : Studies have synthesized methyl esters of various propionic acids for constructing supramolecular dendrimers, which self-assemble into complex structures. These dendrimers have potential applications in nanotechnology and materials science (Percec et al., 2006).
Odorless Organic Reagents : The development of odorless organic reagents like 1,3-propanedithiol, which can replace more malodorous compounds in chemical reactions, is an area of interest. These reagents have applications in organic synthesis and pharmaceuticals (Matoba et al., 2006).
Phosphorescence Characteristics : Research into the room temperature phosphorescence characteristics of indole-3-propionic acid and related compounds on specific substrates has implications for analytical chemistry, particularly in enhancing detection sensitivity (Deribamar & Campiglia, 1995).
Antioxidant Effects on Thermal Behavior : The effects of 3-dodecylsulfanyl-propionic acid as an antioxidant on the degradation of nitrocellulose under various conditions were studied, highlighting its potential in enhancing the stability of certain materials (Katoh et al., 2007).
Novel Synthesis Routes : The addition of dodecylamine in the synthesis of MCM-41 silica bearing propylthiol groups, using cetyltrimethylammonium bromide as a surfactant, resulted in improved nucleation and pore ordering. This has implications for the development of catalysts and materials with specific surface properties (Díaz et al., 2001).
Transdermal Drug Delivery : Interaction studies of indomethacin with dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) revealed enhanced transdermal delivery, indicating potential applications in drug formulation and delivery systems (Büyüktimkin et al., 1996).
Safety And Hazards
The safety data sheet for 3-(Dodecylthio)propionic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, wash with plenty of water and seek medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep them comfortable for breathing .
properties
IUPAC Name |
3-dodecylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOPQHLJNFYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883676 | |
Record name | Propanoic acid, 3-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dodecylthio)propionic acid | |
CAS RN |
1462-52-8 | |
Record name | 3-(Dodecylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dodecylthio)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dodecylthiopropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-(dodecylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dodecylthio)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DODECYLTHIO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO2D9SOE2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.